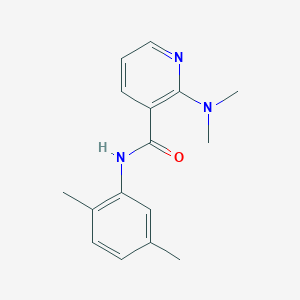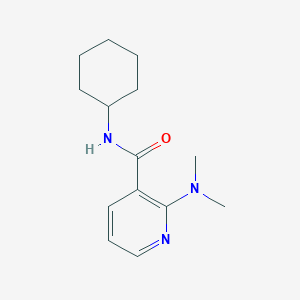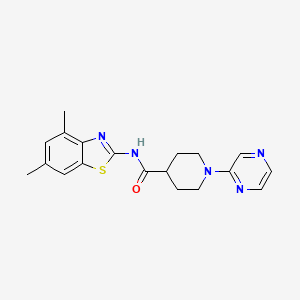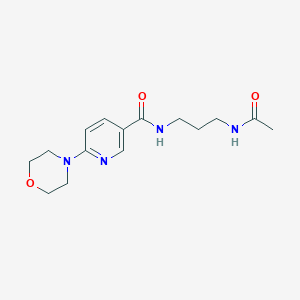![molecular formula C13H9BrN2O3 B7498238 3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)
3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPFBO and has been found to exhibit a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of BPFBO is not yet fully understood. However, studies have shown that BPFBO can inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. BPFBO has also been found to induce DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
BPFBO has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that BPFBO can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. BPFBO has also been found to exhibit anti-oxidant properties, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPFBO in lab experiments is its potent anti-cancer properties. BPFBO has been shown to be effective against a wide range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using BPFBO in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and administration of BPFBO.
Zukünftige Richtungen
There are several future directions for the study of BPFBO. One of the most promising areas of research is the development of new cancer therapies based on BPFBO. Further studies are needed to determine the optimal dosage and administration of BPFBO in cancer patients. Additionally, studies are needed to determine the potential side effects of BPFBO and its long-term safety. Other future directions for the study of BPFBO include its potential use in the treatment of inflammatory diseases and its mechanism of action.
Synthesemethoden
The synthesis of BPFBO involves the reaction between 2-bromophenol, furfural, and hydrazine hydrate. The reaction takes place in the presence of a catalyst and results in the formation of BPFBO. The synthesis of BPFBO has been extensively studied and optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
BPFBO has been found to exhibit a wide range of potential applications in scientific research. One of the most promising applications of BPFBO is in the field of cancer research. Studies have shown that BPFBO has potent anti-cancer properties and can induce apoptosis in cancer cells. BPFBO has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-[(2-bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-9-4-1-2-5-10(9)18-8-12-15-13(19-16-12)11-6-3-7-17-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCQVZNHFNUKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NOC(=N2)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7498162.png)
![2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498165.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498173.png)


![N-[2-(3,4-diethoxyphenyl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498205.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498207.png)

![N-[3-(methanesulfonamido)phenyl]propanamide](/img/structure/B7498216.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)


![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
